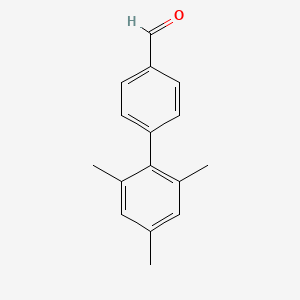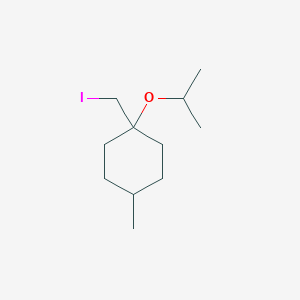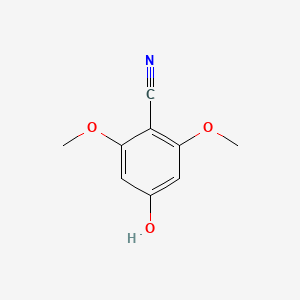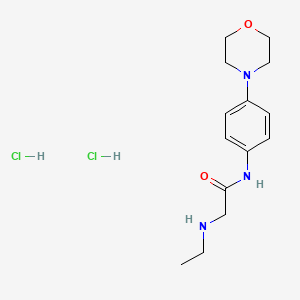
4-(2,4,6-Trimethylphenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trimethylphenyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 2,4,6-trimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and anhydrous aluminum chloride as a catalyst . The reaction proceeds under controlled conditions to yield the desired aldehyde with high efficiency.
Industrial Production Methods: For industrial-scale production, the same formylation reaction can be employed, but with optimized conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency of this compound .
化学反応の分析
Types of Reactions: 4-(2,4,6-Trimethylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 4-(2,4,6-Trimethylphenyl)benzoic acid.
Reduction: 4-(2,4,6-Trimethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2,4,6-Trimethylphenyl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 4-(2,4,6-Trimethylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the additional phenyl group.
4-Methylbenzaldehyde: Contains a single methyl group instead of three.
Benzaldehyde: The simplest form of aromatic aldehyde without any methyl substitutions.
Uniqueness: 4-(2,4,6-Trimethylphenyl)benzaldehyde is unique due to the presence of both the trimethylphenyl and benzaldehyde groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
特性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
4-(2,4,6-trimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-6-4-14(10-17)5-7-15/h4-10H,1-3H3 |
InChIキー |
JLDBSMXBIZECPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)


![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)





![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
